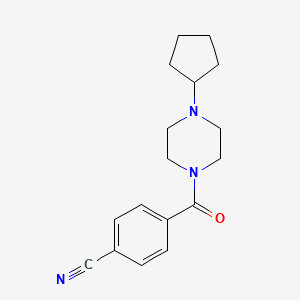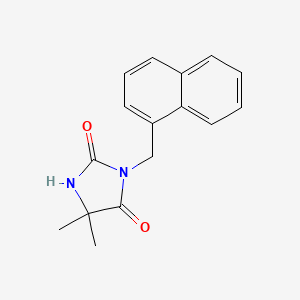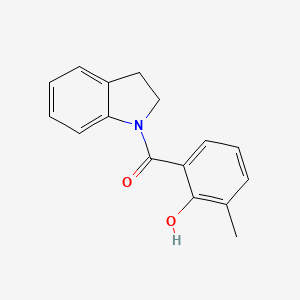
N-ethyl-4,6-dimethyl-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-4,6-dimethyl-1H-indole-2-carboxamide, also known as EMD-2, is a chemical compound used in scientific research. It is a member of the indole family of compounds, which are known for their diverse biological activities. EMD-2 has been studied extensively for its potential uses in the fields of neuroscience and pharmacology.
Mécanisme D'action
N-ethyl-4,6-dimethyl-1H-indole-2-carboxamide is believed to act as a partial agonist at the 5-HT2C receptor, meaning that it activates the receptor to a lesser degree than a full agonist would. This mechanism of action has been studied in vitro and in animal models, and has been shown to have potential therapeutic applications in the treatment of obesity and depression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-ethyl-4,6-dimethyl-1H-indole-2-carboxamide are still being studied, but it is believed to have a range of effects on the brain and other tissues. In particular, it has been shown to increase the release of certain neurotransmitters, such as dopamine and norepinephrine, which are involved in the regulation of mood and appetite.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-ethyl-4,6-dimethyl-1H-indole-2-carboxamide in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. Additionally, its partial agonist activity at the 5-HT2C receptor makes it a useful tool for studying the function of this receptor in vitro and in vivo. However, one limitation of using N-ethyl-4,6-dimethyl-1H-indole-2-carboxamide is that its effects on other receptors and neurotransmitters are not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on N-ethyl-4,6-dimethyl-1H-indole-2-carboxamide. One area of interest is in the development of new drugs that target the 5-HT2C receptor, as this receptor has been implicated in a variety of disorders, including obesity and depression. Additionally, further studies on the biochemical and physiological effects of N-ethyl-4,6-dimethyl-1H-indole-2-carboxamide could help to elucidate its potential therapeutic uses and limitations. Finally, research on the structure-activity relationship of N-ethyl-4,6-dimethyl-1H-indole-2-carboxamide and related compounds could lead to the development of more potent and selective partial agonists for the 5-HT2C receptor.
Méthodes De Synthèse
The synthesis of N-ethyl-4,6-dimethyl-1H-indole-2-carboxamide involves several steps, including the reaction of 4,6-dimethylindole with ethyl chloroformate, followed by the addition of ammonia to form the amide. The final product is purified through a series of chromatography steps to yield pure N-ethyl-4,6-dimethyl-1H-indole-2-carboxamide.
Applications De Recherche Scientifique
N-ethyl-4,6-dimethyl-1H-indole-2-carboxamide has been used in a variety of scientific research applications, including as a tool for studying the function of certain receptors in the brain. Specifically, it has been used to investigate the effects of the 5-HT2C receptor, which is involved in the regulation of appetite and mood.
Propriétés
IUPAC Name |
N-ethyl-4,6-dimethyl-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-4-14-13(16)12-7-10-9(3)5-8(2)6-11(10)15-12/h5-7,15H,4H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUBWZYMHIHIJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC2=C(C=C(C=C2N1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4,6-dimethyl-1H-indole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide](/img/structure/B7474073.png)
![N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide](/img/structure/B7474084.png)

![4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide](/img/structure/B7474100.png)
![3-hydroxy-N-[(2-methylphenyl)methyl]benzamide](/img/structure/B7474107.png)


![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-(4-methylphenyl)propan-1-one](/img/structure/B7474130.png)




![1-(Ethylaminomethyl)benzo[f]chromen-3-one](/img/structure/B7474177.png)